molecular formula C6H6N4 B4979586 6-methyltetrazolo[1,5-a]pyridine CAS No. 6635-32-1

6-methyltetrazolo[1,5-a]pyridine

Cat. No. B4979586
CAS RN: 6635-32-1
M. Wt: 134.14 g/mol
InChI Key: KYOYCWNJWLSKLY-UHFFFAOYSA-N
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Description

6-methyltetrazolo[1,5-a]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical and biological properties. This compound belongs to the class of tetrazolo[1,5-a]pyridine derivatives and has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Chemical Reactions and Synthesis

6-Methyltetrazolo[1,5-a]pyridine, and its analogs, have been extensively studied for their chemical reactivity and synthesis applications. For instance, 8-Cyanotetrazolo[1,5-a]pyridine, a similar compound, undergoes photochemical reactions, leading to ring expansion and ring opening with various nucleophiles. This process results in the formation of diverse chemical structures like 1,3-diazepine and dienyltetrazoles (Addicott, Bernhardt, & Wentrup, 2009).

Furthermore, the synthesis of polyfunctionally substituted derivatives, such as pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene, has been achieved using precursors like 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile. These compounds exhibit a wide range of chemical functionalities, indicating the versatility of tetrazolo[1,5-a]pyridine derivatives in synthetic chemistry (Aly, 2006).

Biochemical and Medicinal Applications

Several tetrazolo[1,5-a]pyridine derivatives have been synthesized and evaluated for their biological activities. For example, DNA binding studies and molecular docking analyses have been conducted on copper(II), nickel(II), and zinc(II) complexes of tetrazolo[1,5-a]pyrimidine ligands. These studies demonstrate the potential of these complexes in selectively inhibiting the growth of cancer cells, making them promising candidates for anticancer therapies (Haleel et al., 2014).

Additionally, 5-Aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives have shown significant antidepressant activities in preclinical models. The synthesis of these compounds and their biological evaluation highlight the therapeutic potential of tetrazolo[1,5-a]pyridine derivatives in treating depression (Wang et al., 2019).

Photochemical Studies

Photochemical studies of tetrazolo[1,5-a]pyridines/2-azidopyridines have revealed interesting nitrogen elimination and ring expansion behaviors, leading to the formation of various novel compounds like 1,3-diazacyclohepta-1,2,4,6-tetraenes. This research demonstrates the potential of these compounds in developing new photochemical reactions and methodologies (Reisinger, Bernhardt, & Wentrup, 2004).

properties

IUPAC Name

6-methyltetrazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-2-3-6-7-8-9-10(6)4-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOYCWNJWLSKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NN=N2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60984978
Record name 6-Methyltetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6635-32-1
Record name 6-Methyltetrazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6635-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC52205
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyltetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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